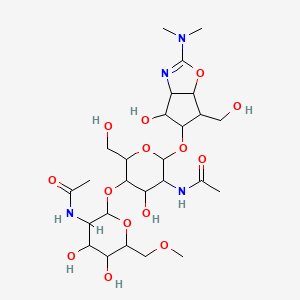

Glucoallosamidin A

Description

Properties

CAS No. |

136236-41-4 |

|---|---|

Molecular Formula |

C26H44N4O14 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

N-[2-[5-acetamido-6-[[2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(methoxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C26H44N4O14/c1-9(33)27-15-18(36)17(35)13(8-39-5)41-24(15)43-23-12(7-32)40-25(16(20(23)38)28-10(2)34)42-22-11(6-31)21-14(19(22)37)29-26(44-21)30(3)4/h11-25,31-32,35-38H,6-8H2,1-5H3,(H,27,33)(H,28,34) |

InChI Key |

ZUMIOCAXBMIRDA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)COC)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(C4C(C3O)N=C(O4)N(C)C)CO)CO)COC)O)O |

Synonyms |

glucoallosamidin A |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Glucoallosamidin a

Chromatographic Techniques for High-Resolution Isolation of Glucoallosamidin A from Complex Mixtures

The isolation of Glucoallosamidin A from the complex mixture of metabolites produced by Streptomyces sp. SA-684 relies heavily on sophisticated chromatographic techniques. These methods enable the separation of the target compound based on differential affinities for stationary and mobile phases, ensuring high purity for subsequent structural elucidation. wikipedia.org

Preparative Chromatography Optimization for Research Applications

Preparative chromatography is crucial for obtaining sufficient quantities of a pure compound for detailed research. For the isolation of allosamidins, including Glucoallosamidin A, High-Performance Liquid Chromatography (HPLC) has been a key technique. wikipedia.org The optimization of preparative chromatography involves balancing several critical factors: yield, purity, and throughput. In the context of natural product isolation, this often means selecting appropriate stationary phases (e.g., silica (B1680970) gel for normal phase, or C18 for reversed-phase chromatography) and optimizing solvent systems (mobile phases) to achieve the desired separation efficiency. While specific preparative parameters for Glucoallosamidin A are often proprietary or detailed within specialized literature, the general approach involves initial crude extract preparation (e.g., solvent extraction from mycelium), followed by sequential chromatographic steps. For related pseudodisaccharides, an HPLC step yielded 2.84 mg from a peak at a retention time (Rt) of 32.8 minutes. wikipedia.org

Table 1: Illustrative Preparative Chromatographic Parameters for Natural Product Isolation

| Parameter | Typical Range/Description | Application for Glucoallosamidin A (Illustrative) |

| Technique | High-Performance Liquid Chromatography (HPLC), Column Chromatography | HPLC (as a key step) wikipedia.org |

| Stationary Phase | Reversed-phase C18, Silica Gel | Not explicitly detailed, but common for natural products |

| Mobile Phase | Acetonitrile/Water, Methanol/Water gradients, or solvent mixtures | Not explicitly detailed, but aqueous organic mixtures are typical |

| Flow Rate | Variable, depending on column size (mL/min to L/min) | Higher flow rates for preparative scale |

| Detection Method | UV-Vis, Refractive Index Detector (RID), ELSD | UV-Vis likely, given compound structure |

| Yield | Optimized for maximum recovery | 2.84 mg of a related pseudodisaccharide obtained from an HPLC peak wikipedia.org |

Analytical Chromatographic Techniques for Purity Assessment in Research

Analytical chromatographic techniques are indispensable for monitoring the progress of purification and assessing the purity of isolated Glucoallosamidin A. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative assessment of fractions during column chromatography, while analytical HPLC provides more precise quantitative and qualitative data. These techniques help ensure that the final compound is free from impurities, which is crucial for accurate structural determination and biological activity studies.

High-Resolution Spectroscopic Approaches for Structural Determination of Glucoallosamidin A

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules, including complex natural products like Glucoallosamidin A. For Glucoallosamidin A (referred to as compound 5 in the original research), both one-dimensional (1D) and two-dimensional (2D) NMR experiments were critical. wikipedia.org

1D NMR : Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectra provide information on the number and types of protons and carbons, respectively, as well as their local chemical environments. For Glucoallosamidin A, ¹H and ¹³C NMR spectra were recorded on Bruker AM-600 and Jeol JNM-GSX-400 spectrometers. Dioxane (δC 61.4) was used as an external reference for ¹³C NMR, and DHO (δH 4.8) and TMS (δH 0.0) as internal references for ¹H NMR, at 300K. wikipedia.org

Multidimensional NMR : To establish connectivity and spatial relationships, various 2D NMR experiments are employed:

COSY (Correlation Spectroscopy) : Reveals proton-proton spin-spin couplings, indicating protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly bonded to carbons, assigning ¹H and ¹³C signals simultaneously.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information on spatial proximity between protons, regardless of bond connectivity, which is vital for determining stereochemistry and conformation.

The complete assignments of carbons and protons in the NMR spectra of Glucoallosamidin A were summarized in detailed tables in the original research, enabling the full structural determination. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For Glucoallosamidin A (compound 5), High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) was utilized. The HRFAB-MS spectrum showed an (M+H)+ ion at m/z 637.2944. This value closely matched the calculated mass for the molecular formula C₂₆H₄₅N₄O₁₄, which is 637.2932, confirming the elemental composition of Glucoallosamidin A. wikipedia.org Mass spectrometry also provides fragmentation patterns that can offer additional structural insights.

Table 2: High-Resolution Mass Spectrometry Data for Glucoallosamidin A

| Parameter | Value (Glucoallosamidin A) |

| Technique | HRFAB-MS wikipedia.org |

| Observed (M+H)+ | m/z 637.2944 wikipedia.org |

| Calculated (M+H)+ | m/z 637.2932 (for C₂₆H₄₅N₄O₁₄) wikipedia.org |

| Molecular Formula | C₂₆H₄₄N₄O₁₄ (assuming a single positive charge for the protonated molecule) wikipedia.org |

Vibrational and Electronic Spectroscopy for Structural Feature Identification

Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and electronic transitions within a molecule.

Vibrational Spectroscopy (Infrared Spectroscopy - IR) : Infrared (IR) spectroscopy identifies characteristic functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers. For Glucoallosamidin A (compound 5), IR spectra were recorded on a Jeol JIR-AQS20M spectrometer. Key absorption bands (vmax) were observed at 3450, 3300, 1660, 1620, and 1560 cm⁻¹ (KBr pellet). wikipedia.org These peaks are indicative of various functional groups, such as O-H and N-H stretching vibrations (3450, 3300 cm⁻¹) and C=O stretching vibrations (1660, 1620 cm⁻¹), potentially from amide linkages, consistent with its pseudotrisaccharide structure.

Table 3: Key Infrared Spectroscopic Data for Glucoallosamidin A

| Wavenumber (cm⁻¹) | Assignment (Characteristic Functional Group) |

| 3450 | O-H stretching (alcohols) wikipedia.org |

| 3300 | N-H stretching (amides/amines) wikipedia.org |

| 1660 | C=O stretching (amide I band) wikipedia.org |

| 1620 | C=O stretching (or C=C) wikipedia.org |

| 1560 | N-H bending (amide II band) wikipedia.org |

Electronic Spectroscopy (Circular Dichroism - CD) : Circular Dichroism (CD) spectroscopy, a type of electronic spectroscopy, was employed to confirm the stereochemical configuration of Glucoallosamidin A. CD spectra were recorded on a Jasco J-600 spectropolarimeter. wikipedia.org Specifically, the configuration of the glucosamine (B1671600) moiety and other parts of the molecule were confirmed by converting Glucoallosamidin A to benzoyl derivatives after acid hydrolysis and then measuring their CD spectra. wikipedia.org Optical rotation values were also measured, with Glucoallosamidin A showing [α]D²³ -8.5° (c 0.51, 0.1 mAcOH). wikipedia.org These measurements provide crucial insights into the absolute configuration and conformational aspects of chiral molecules.

Chiroptical Methods for Stereochemical Assignment of Glucoallosamidin A

Chiroptical methods are indispensable tools for the stereochemical assignment of chiral molecules, particularly natural products like Glucoallosamidin A, which possess multiple stereocenters. These techniques rely on the interaction of chiral molecules with polarized light, providing insights into their absolute configuration and conformation in solution rsc.orgnih.govnih.govwiley.com.

The primary chiroptical methods employed for stereochemical elucidation include:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. It arises from electronic transitions and is highly sensitive to the three-dimensional arrangement of atoms around chiral centers rsc.orgnih.govnih.gov. For compounds like Glucoallosamidin A, which may contain chromophores or can be derivatized to introduce chromophores, ECD can provide characteristic Cotton effects that, when compared with theoretical calculations or known standards, allow for the determination of absolute configuration.

Vibrational Circular Dichroism (VCD): VCD extends the principles of ECD to the infrared region, measuring the differential absorption of circularly polarized infrared light corresponding to vibrational transitions nih.govosti.gov. Unlike ECD, VCD does not require the presence of a UV-active chromophore, making it suitable for a broader range of molecules. VCD spectra are richer in spectral features than electronic CD spectra and can provide detailed information about both absolute configuration and conformation of small to medium-sized molecules in solution rsc.orgsciencemuseum.org.uk.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation with respect to the wavelength of light rsc.orgnih.gov. Historically, optical rotation at a single wavelength (e.g., sodium D-line) has been used, but ORD provides a more comprehensive spectral signature related to electronic transitions and the Cotton effect, aiding in stereochemical assignments nih.gov.

Raman Optical Activity (ROA): ROA is a vibrational optical activity technique that measures a small difference in the intensity of vibrational Raman scattering from chiral molecules exposed to right and left circularly polarized incident light nih.govosti.gov. It is particularly insightful for probing the structure and behavior of biomolecules in aqueous solutions and can complement VCD in providing comprehensive vibrational optical activity data nih.gov.

For a complex natural product such as Glucoallosamidin A, a combination of these chiroptical methods, often coupled with computational chemistry (e.g., Density Functional Theory calculations of spectra), would be crucial for unambiguous stereochemical assignment rsc.orgnih.govnih.gov. While general applicability of these methods to chiral natural products is well-established, specific detailed data (e.g., ECD or VCD spectra, specific optical rotation values, or computational results) pertaining directly to Glucoallosamidin A were not found in the search results.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Applications in Structural Research

X-ray Crystallography

For chiral molecules, X-ray crystallography is a definitive method for determining absolute configuration, especially when anomalous dispersion effects are utilized sciencemuseum.org.uk. The technique requires the formation of high-quality single crystals of the compound. The resolution achieved in X-ray crystallography can be at the atomic level, providing highly accurate structural information sciencemuseum.org.uk.

While X-ray crystallography is a gold standard for structural determination, specific crystallographic data (e.g., PDB ID, resolution, R-factors, unit cell parameters) for Glucoallosamidin A itself were not found in the search results. However, X-ray crystallography has been successfully applied to a related compound, Glucoallosamidin B. For instance, the crystal structure of human chitinase (B1577495) in complex with Glucoallosamidin B (PDB ID: 1HKI) has been determined using X-ray diffraction at a resolution of 2.55 Å rcsb.orgpdbj.org. This demonstrates the applicability of the method to allosamidin (B1666888) derivatives, typically when they are part of a larger complex or can be crystallized.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-Electron Microscopy (Cryo-EM) has revolutionized structural biology, particularly for large biological macromolecules and complexes, by enabling high-resolution structural characterization of targets that are difficult to crystallize nih.govthermofisher.comnih.govtum.de. In Cryo-EM, samples are rapidly frozen (vitrified) to preserve them in a near-native state, preventing the formation of crystalline ice thermofisher.com. A transmission electron microscope (TEM) then images the vitrified sample, capturing two-dimensional projections from various angles. These images are then computationally processed and recombined to reconstruct a three-dimensional model of the sample's structure thermofisher.com.

Cryo-EM is particularly advantageous for:

Large, flexible, or heterogeneous biological assemblies thermofisher.comnih.gov.

Membrane proteins, which are challenging for X-ray crystallography nih.gov.

Studying dynamic processes and conformational changes nih.gov.

Biosynthetic Pathways and Enzymology of Glucoallosamidin a

Identification and Characterization of the Allosamidin (B1666888) Biosynthetic Gene Cluster

While a specific gene cluster for "Glucoallosamidin A" itself is not explicitly detailed in the search results, information on the broader "allosamidin biosynthetic gene cluster" provides insight into its likely genetic basis. Allosamidin, the parent compound, is produced by Streptomyces species, such as Streptomyces sp. AJ 9463 and Streptomyces halstedii MF425 researchgate.netnih.govsigmaaldrich.com. The biosynthesis of such pseudotrisaccharides typically involves a dedicated gene cluster encoding for the enzymes responsible for precursor synthesis, glycosylations, and various tailoring modifications psu.edursc.orgasm.org.

Studies on other related aminocyclitol-aminoglycoside antibiotics, which share some biosynthetic commonalities, indicate that their gene clusters contain homologous open reading frames (ORFs) for the biosynthesis of their respective subunits psu.edu. For instance, the biosynthesis of spectinomycin (B156147) and streptomycin (B1217042) involves distinct, yet related, gene clusters in different Streptomyces strains psu.edu. This suggests that the allosamidin biosynthetic gene cluster would similarly contain genes for the synthesis of its unique N-acetyl-D-allosamine and allosamizoline (B1235175) moieties jst.go.jp.

Elucidation of Precursor Incorporation and Metabolic Labeling Studies for Glucoallosamidin A Biosynthesis

Extensive metabolic labeling studies have been instrumental in elucidating the biosynthetic origins of allosamidin, and by extension, glucoallosamidin A, from primary metabolites researchgate.netjst.go.jprsc.org. These experiments, primarily conducted with Streptomyces sp. AJ 9463, revealed the following key precursor incorporations:

D-Glucosamine: Both the N-acetyl-D-allosamine units and the allosamizoline moiety of allosamidin are derived from D-glucosamine researchgate.netjst.go.jprsc.org. This was demonstrated through the incorporation of [1-13C]- and D-[6-13C]glucose, as well as doubly labeled D-[1-13C,2-15N]-glucosamine researchgate.netjst.go.jprsc.org.

Dimethylaminooxazoline Moiety: The origin of the dimethylaminooxazoline moiety within the allosamizoline component was clarified by feeding experiments using L-[guanidino-13C,15N2]arginine and [methyl-13C]-methionine researchgate.netjst.go.jprsc.org. This indicates that the methyl groups are derived from methionine, a common methyl donor in natural product biosynthesis researchgate.netjst.go.jp.

Cyclopentane (B165970) Ring Formation: Deuterium (B1214612) labeling experiments with D-glucosamine revealed the mechanism of the cyclopentane ring formation in allosamizoline jst.go.jpacs.orgresearchgate.net. Specifically, the loss of deuterium on C-5 and the stereospecific loss of one of the two deuterium atoms on C-6 of glucosamine (B1671600) were observed during the formation of the cyclopentane ring jst.go.jpresearchgate.net. This suggests the involvement of a 6-aldehyde glucosamine derivative as an intermediate, which plays a crucial role in the cyclization and/or deoxygenation at C-5 jst.go.jpacs.orgresearchgate.net.

Conversion experiments with 14C-labeled allosamidin analogs further indicated that demethylallosamidin is a precursor to allosamidin, suggesting that N-methylation occurs before the cyclization of the aminooxazoline ring nih.govresearchgate.net.

| Precursor | Labeled Atoms | Incorporated Moiety in Allosamidin | Key Finding |

|---|---|---|---|

| D-Glucose | [1-13C], D-[6-13C] | N-acetyl-D-allosamine, Allosamizoline | Carbon skeleton origin researchgate.netjst.go.jprsc.org |

| D-Glucosamine | D-[1-13C,2-15N] | N-acetyl-D-allosamine, Allosamizoline | Carbon and nitrogen origin researchgate.netjst.go.jprsc.org |

| L-Arginine | [guanidino-13C,15N2] | Dimethylaminooxazoline | Origin of amino group researchgate.netjst.go.jprsc.org |

| L-Methionine | [methyl-13C] | Dimethylaminooxazoline | Origin of methyl groups researchgate.netjst.go.jprsc.org |

| D-Glucosamine | [5-2H], [6,6-2H2] | Allosamizoline (cyclopentane ring) | Loss of deuterium on C-5 and one C-6 deuterium, suggesting 6-aldehyde intermediate jst.go.jpresearchgate.net |

| Demethylallosamidin | 14C-labeled | Allosamidin | Confirmed as a precursor, N-methylation precedes aminooxazoline cyclization nih.govresearchgate.net |

Detailed Enzymatic Mechanisms in the Biosynthesis of the Allosamidin Core Structure

The biosynthesis of allosamidin, and by extension glucoallosamidin A, involves a series of enzymatic steps to construct its pseudotrisaccharide structure, which includes two N-acetyl-D-allosamine units and an allosamizoline moiety researchgate.netjst.go.jp.

Glycosyltransferases (GTs) are critical enzymes in the assembly of saccharide structures by transferring sugar moieties from activated donors to specific acceptor molecules biologists.comgoogle.com. In the context of allosamidin biosynthesis, GTs are responsible for forming the β-linked N-acetyl-D-allosamine building blocks and coupling them to the allosamizoline residue tandfonline.com. While specific glycosyltransferases directly involved in glucoallosamidin A assembly are not explicitly named in the provided search results, the general role of GTs in forming complex carbohydrate structures is well-established google.com. For instance, chitin (B13524) synthases, which are GTs, utilize UDP-N-acetylglucosamine (UDP-GlcNAc) to form chitin polymers biologists.com. Given the pseudotrisaccharide nature of allosamidin, it is highly probable that multiple glycosyltransferases are involved in sequentially adding the N-acetyl-D-allosamine units to the allosamizoline core, forming the characteristic β-glycosidic bonds tandfonline.com.

The biosynthesis of allosamidin and its analogs involves several modification enzymes that introduce specific functional groups.

Methyltransferases: The dimethylaminooxazoline moiety of allosamizoline, a component of allosamidin, is derived in part from methionine, implying the action of methyltransferases researchgate.netjst.go.jprsc.org. Experiments with 14C-labeled demethylallosamidin showed that it is a precursor to allosamidin, indicating that N-methylation is a key step, occurring before the cyclization of the aminooxazoline ring nih.govresearchgate.net. This suggests the involvement of one or more methyltransferases in adding methyl groups to the nitrogen atoms of the allosamizoline core.

Dehydrogenases: The formation of the cyclopentane ring in allosamizoline from D-glucosamine involves complex transformations, including stereospecific oxidation and reduction at C-5 and C-6 of glucosamine jst.go.jpacs.orgresearchgate.net. This process likely requires the action of dehydrogenases. While specific dehydrogenases for allosamidin biosynthesis are not named, related pathways for aminocyclitol-aminoglycoside antibiotics, such as spectinomycin and streptomycin, involve dehydrogenases (e.g., SpcB/SpeB, TacB) in the modification of inositol (B14025) precursors psu.edu. The proposed 6-aldehyde glucosamine intermediate in allosamizoline formation further supports the role of such enzymes in redox reactions during cyclization jst.go.jpacs.orgresearchgate.net.

Regulation of Glucoallosamidin A Biosynthesis in Producing Organisms

The production of secondary metabolites like glucoallosamidin A in Streptomyces species is tightly regulated, often in response to environmental cues. Allosamidin itself has been identified as a signal molecule that dramatically promotes chitinase (B1577495) production and growth in its producing strain, Streptomyces sp. AJ9463, particularly in the presence of chitin researchgate.netsigmaaldrich.comresearchgate.netmedkoo.com. This regulatory mechanism involves a two-component regulatory system encoded by genes like chi65R and chi65S, located upstream of the chitinase gene (chi65) researchgate.netsigmaaldrich.commedkoo.com.

The presence of allosamidin enhances the transcription and production of family 18 chitinases in various Streptomyces species researchgate.netsigmaaldrich.com. This suggests a feedback loop where the end-product (allosamidin) influences the expression of enzymes that help the bacterium utilize chitin, a primary carbon source in its natural soil environment researchgate.netsigmaaldrich.comresearchgate.net. This regulation is not solely dependent on allosamidin; it requires the co-presence of N,N'-diacetylchitobiose, indicating a complex interplay between the chitin degradation products and allosamidin in regulating gene expression researchgate.net.

| Regulatory Factor | Effect on Biosynthesis/Production | Notes |

|---|---|---|

| Allosamidin (as a signal molecule) | Promotes chitinase production and growth in producing Streptomyces strains researchgate.netsigmaaldrich.comresearchgate.netmedkoo.com | Requires N,N'-diacetylchitobiose for full activation researchgate.net |

| Two-component regulatory system (e.g., Chi65R/Chi65S) | Mediates transcriptional activation of chitinase genes researchgate.netsigmaaldrich.commedkoo.com | Located upstream of chitinase genes researchgate.netsigmaaldrich.com |

| Chitin/N,N'-diacetylchitobiose | Required for allosamidin-induced chitinase production researchgate.net | Environmental cue for chitin utilization researchgate.net |

Heterologous Expression and Pathway Engineering for Research Purposes

Heterologous expression and pathway engineering are powerful tools for studying complex biosynthetic pathways, producing natural products in amenable hosts, and generating novel analogs. While direct information on the heterologous expression of the Glucoallosamidin A pathway is not explicitly detailed in the provided search results, the general principles and successes with other natural product pathways in Streptomyces are relevant.

For Streptomyces sp. AJ9463, a transformation system has been successfully developed using protoplasts and a PEG-mediated method, allowing for genetic manipulation nih.gov. This system has been used for the homologous overexpression of an allosamidin-insensitive chitinase gene, demonstrating its utility for gene functional analysis and potentially for pathway engineering nih.gov. The presence of methylation-specific restriction systems in Streptomyces strains necessitates the use of methylase-deficient E. coli strains for plasmid isolation to ensure successful transformation nih.gov.

The ability to genetically manipulate allosamidin-producing Streptomyces strains opens avenues for:

Overexpression of key biosynthetic enzymes: Enhancing the production of specific enzymes to increase the yield of glucoallosamidin A or its intermediates.

Gene knockout studies: Inactivating specific genes within the allosamidin biosynthetic gene cluster to identify the function of individual enzymes and understand the pathway steps.

Introduction of foreign genes: Engineering the pathway to produce novel allosamidin analogs by introducing genes encoding enzymes with different specificities or by modifying existing enzymes.

Transferring the entire gene cluster: Expressing the allosamidin biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or E. coli, to facilitate genetic manipulation, improve yield, or produce the compound in a more controlled environment psu.edursc.org. This approach has been successful for other complex natural products, allowing for detailed biochemical characterization of individual enzymes psu.edursc.org.

Such engineering efforts could lead to the production of glucoallosamidin A and its derivatives in higher quantities or the generation of new compounds with altered biological activities, expanding their potential applications.

Total Synthesis and Synthetic Methodology Development for Glucoallosamidin a

Retrosynthetic Analysis of Glucoallosamidin A and its Key Disconnections

Retrosynthetic analysis, a foundational strategy in organic synthesis, involves working backward from the target molecule to identify simpler, commercially available starting materials. wikipedia.orgresearchgate.netacs.orgnih.gov For Glucoallosamidin A, the primary disconnections are centered around its pseudotrisaccharide nature. The molecule can be conceptually cleaved at the glycosidic bonds that link the two N-acetyl-2-amino-2-deoxy-D-allopyranoside units to the central allosamizoline (B1235175) aminocyclitol moiety. tandfonline.comnih.gov

A typical retrosynthetic approach for allosamidin (B1666888) and its analogues would involve:

Disconnection of the terminal sugar units: Separating the two N-acetyl-2-amino-2-deoxy-D-allopyranoside units from the core. This simplifies the target into a disaccharide fragment and the allosamizoline core.

Disconnection of the disaccharide into monosaccharide units: Further breaking down the N-acetyl-2-amino-2-deoxy-D-allopyranoside disaccharide into two individual monosaccharide building blocks.

Retrosynthesis of the allosamizoline moiety: The allosamizoline unit itself, a highly functionalized aminocyclitol, is a key fragment that requires a dedicated stereoselective synthesis from simpler precursors, often derived from D-glucosamine. youtube.comnthu.edu.tw

These disconnections guide the forward synthesis, allowing for the independent preparation of complex fragments that are later coupled to form the complete structure.

Strategies for Stereoselective Synthesis of the Allosamizoline Moiety

The allosamizoline moiety (PubChem CID: 5287673) [PubChem Search 1, Snippet 3] is a crucial aminocyclitol building block of Glucoallosamidin A and other allosamidin analogues. Its synthesis demands high stereocontrol due to its multiple chiral centers. Several stereoselective strategies have been developed, often starting from readily available chiral pool materials like D-glucosamine. youtube.comnthu.edu.tw

Key synthetic strategies for the stereoselective construction of the allosamizoline moiety include:

Ring-Closing Metathesis (RCM): This powerful reaction has been employed to form the cyclopentene (B43876) core of the allosamizoline scaffold. For instance, a concise synthesis of (-)-allosamizoline utilized RCM as a key step, achieving the cyclopentene core in high yield (88%).

Halocyclization: Following RCM, halocyclization is often used to construct the oxazoline (B21484) ring, which is an integral part of the allosamizoline structure.

Stereoselective Alkene Radical Addition: This method is critical for installing the hydroxymethyl group with the correct stereochemistry.

Intramolecular 1,3-Dipolar Cycloaddition of Nitrile Oxide: This approach, starting from D-glucosamine, has been successfully adopted to construct the functionalized cyclopentane (B165970) ring system with the desired stereochemistry. youtube.comnthu.edu.tw

Table 1: Key Strategies in Allosamizoline Stereoselective Synthesis

| Strategy | Purpose | Example Outcome (for Allosamizoline) | Reference |

| Ring-Closing Metathesis (RCM) | Formation of cyclopentene core | 88% yield for cyclopentene | |

| Halocyclization | Formation of oxazoline ring | Integral to oxazoline ring formation | |

| Stereoselective Alkene Radical Addition | Installation of hydroxymethyl group | Achieves correct stereochemistry | |

| Intramolecular 1,3-Dipolar Cycloaddition | Construction of functionalized cyclopentane | Achieves proper stereochemistry | youtube.comnthu.edu.tw |

Glycosylation Chemistry Approaches for Assembling the Pseudotrisaccharide Core

The assembly of the pseudotrisaccharide core, comprising the allosamizoline unit and the two N-acetyl-2-amino-2-deoxy-D-allopyranoside sugar units, is a pivotal and often challenging aspect of Glucoallosamidin A synthesis. A key synthetic objective in this step is to achieve β-configuration products for the glycosidic linkages, which are characteristic of allosamidin and its derivatives.

Commonly employed glycosylation methodologies include:

Trichloroacetimidate (B1259523) Methodology: This widely utilized method involves the coupling of two N-acetyl-D-allosamine building blocks as trichloroacetimidate donors with suitable acceptors. tandfonline.comnih.gov For instance, the disaccharide donor can be regioselectively coupled to a selectively protected allosamizoline derivative, which typically features a single reactive hydroxyl group. tandfonline.com

Solid-Phase Synthesis: This approach offers significant advantages, particularly in multi-step oligosaccharide synthesis, by simplifying purification processes. Excess reactants and by-products can be easily removed through filtration, reducing the need for extensive column chromatography. tandfonline.comnih.gov Huang's group, for example, reported the solid-liquid phase synthesis of allosamidin and its analogues, demonstrating the efficiency gains from this methodology. tandfonline.com

Solution-Phase Synthesis: While solid-phase methods offer purification benefits, solution-phase routes are also developed, sometimes aiming to shorten synthetic steps or optimize specific coupling reactions. tandfonline.com

The stereoselectivity of the anomeric centers during glycosylation is highly influenced by factors such as the choice of protective groups and solvents. Benzyl protection, for instance, has been shown to primarily yield products with an α-configuration, while solvents of lower polarity, like hexane (B92381) and benzene, can increase the proportion of the desired anomeric product.

Development of Convergent and Linear Synthetic Routes to Glucoallosamidin A

For allosamidin, a convergent approach has been successfully employed. This involved the regioselective glycosidation of a racemic allosamizoline derivative with a disaccharide trichloroacetimidate. Given the structural similarity and complexity, it is highly probable that the total synthesis of Glucoallosamidin A would also leverage convergent strategies to maximize efficiency and yield.

Table 2: Comparison of Linear vs. Convergent Synthesis Efficiency (Illustrative)

| Synthesis Type | Number of Steps | Yield Per Step (%) | Longest Linear Sequence (LLS) | Overall Yield (Example) |

| Linear | 10 | 70 | 10 | 2.8% |

| Convergent | 10 | 70 | 6 | 12% |

Synthesis of Advanced Intermediates and Building Blocks for Analogues

The successful total synthesis of Glucoallosamidin A relies heavily on the efficient and stereoselective preparation of its advanced intermediates and building blocks. Advanced intermediates are complex compounds that represent significant portions of the final target molecule, often requiring sophisticated synthetic techniques for their construction.

N-acetyl-2-amino-2-deoxy-D-allopyranoside Units: The two sugar units that form the pseudodisaccharide portion of Glucoallosamidin A are prepared as glycosyl donors (e.g., trichloroacetimidates) and acceptors. tandfonline.comnih.gov The efficient preparation of these sugar building blocks, often involving selective protection and deprotection steps, is crucial for successful glycosylation. tandfonline.com

Analogues Synthesis: The ability to synthesize advanced intermediates also facilitates the creation of Glucoallosamidin A analogues. By modifying these key building blocks (e.g., altering the N-acetylglucosamine structural unit or the allosamizoline moiety), researchers can explore structure-activity relationships and develop new chitinase (B1577495) inhibitors. nih.gov

The development of new methods for generating these complex intermediates with high purity and stereochemical control is an ongoing area of research.

Methodological Advancements in the Total Synthesis of Related Natural Products

The field of total synthesis, particularly for complex natural products like Glucoallosamidin A and its analogues, is a dynamic area that continually benefits from methodological advancements. The objectives have evolved from mere structural confirmation to emphasizing utility, efficiency, and the discovery of novel reactivity. nih.gov

Key methodological advancements relevant to the synthesis of pseudotrisaccharides and aminocyclitols include:

New Synthetic Methodologies: Total synthesis serves as a critical testbed for new reactions and strategies. The challenges posed by complex molecular architectures often necessitate the invention or refinement of synthetic methods. nih.gov

Cascade Reactions: These multi-component, multi-step reactions performed in a single synthetic operation significantly improve atom economy, reduce reaction steps, and minimize waste. [Search 1, Snippet 41] Such reactions are highly valued for their efficiency and "green chemistry" principles.

Asymmetric Transformations: Achieving precise stereochemical control is paramount for natural products. Advancements in asymmetric catalysis and stereoselective reactions allow for the creation of chiral centers with high enantiomeric purity, which is vital for the biological activity of compounds like Glucoallosamidin A.

Strategic Use of Chiral Pool and Accessible Starting Materials: Modern synthesis often leverages readily available chiral starting materials (e.g., D-glucosamine for allosamizoline) to set the initial stereochemistry, thereby streamlining the synthetic route. youtube.comnthu.edu.tw

These advancements collectively contribute to more practical, scalable, and environmentally conscious approaches to synthesizing complex natural products, pushing the boundaries of what is achievable in organic chemistry.

Molecular and Cellular Biological Investigations of Glucoallosamidin a

Mechanisms of Enzyme Inhibition by Glucoallosamidin A (e.g., Chitinases)

Glucoallosamidin A, like other allosamidins, functions as a potent inhibitor of Family 18 chitinases, a class of enzymes crucial for the hydrolysis of chitin (B13524). It does not, however, inhibit Family 19 chitinases. mdpi.com The mechanism of inhibition involves the unique pseudotrisaccharide structure of allosamidins, which consists of two N-acetyl-D-allosamine moieties and a distinctive allosamizoline (B1235175) moiety. mdpi.com The allosamizoline component is believed to mimic the oxazolium ion intermediate that is transiently formed during the substrate-assisted catalytic mechanism of Family 18 chitinases. By binding to the enzyme's active site in this manner, Glucoallosamidin A effectively blocks the enzymatic reaction. mdpi.com Structural features critical for this inhibitory activity include the presence of at least one N-acetylallosamine sugar and the specific spatial arrangement of the allosamizoline moiety. nih.gov

Kinetic analysis is fundamental to understanding the nature of enzyme-inhibitor interactions. For inhibitors like Glucoallosamidin A, which bind to the active site, the kinetics often align with competitive inhibition. In competitive inhibition, the inhibitor competes directly with the substrate for binding to the enzyme's active site. thermofisher.comlibretexts.org This competition typically results in an increase in the apparent Michaelis constant (Km) while the maximum reaction rate (Vmax) remains unchanged at sufficiently high substrate concentrations. thermofisher.comlibretexts.org

Studies on allosamidin (B1666888), the parent compound of Glucoallosamidin A, have revealed a pronounced species specificity in chitinase (B1577495) inhibition. Half-maximal inhibitory concentration (IC50) values for allosamidin can vary significantly across different organisms, ranging from 0.0002 µM in some nematodes to 70 µM in certain fungi. For arthropods, IC50 values often fall within the 0.1-1 µM range, while for amoeba, they are typically between 0.002-0.01 µM. nih.gov This variability underscores the importance of detailed kinetic studies for each specific enzyme-inhibitor pair. Potent inhibitors are often characterized by tight-binding kinetics, indicating a high affinity for the enzyme and a slow onset or recovery of enzyme activity. numberanalytics.com

Table 1: Representative IC50 Values for Allosamidin-mediated Chitinase Inhibition Across Different Organisms

| Organism Type | Typical IC50 Range (µM) |

| Nematodes | 0.0002 - 0.048 |

| Amoeba | 0.002 - 0.01 |

| Arthropods | 0.1 - 1 |

| Fungi | 0.01 - 70 |

To elucidate the precise interactions between Glucoallosamidin A and its target chitinases, researchers employ advanced structural biology techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallographic studies provide high-resolution, three-dimensional structural information of enzyme-inhibitor complexes, revealing atomic-level interactions and conformational changes upon binding. researchgate.netnih.gov While crystallography can identify hydrogen-bonding networks, it may not always definitively determine the protonation states of residues within the active site. nih.gov

NMR spectroscopy, particularly solid-state NMR, complements crystallography by offering insights into the chemical environment of enzyme active sites, including protonation states and dynamic aspects of the interaction. nih.govnih.govescholarship.org The synergistic combination of X-ray diffraction, solid-state NMR spectroscopy, and computational chemistry, known as NMR crystallography, provides a comprehensive understanding of the chemically detailed structure and function of enzyme active sites, which is often unattainable through individual techniques. nih.govescholarship.org

Computational modeling techniques play a crucial role in predicting and understanding the binding modes and affinities of Glucoallosamidin A with its target enzymes. Molecular docking algorithms are used to predict the optimal binding orientation (pose) of the inhibitor within the enzyme's active site, while molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the enzyme-inhibitor complex over time. numberanalytics.comcurtin.edu.aunih.gov

These computational approaches can reconstruct protein-ligand binding sites, accounting for complex phenomena such as conformational selection and induced fit, where both the enzyme and inhibitor undergo structural adjustments upon binding. nih.gov Validation of predicted binding modes can be achieved by correlating computational interaction energies with experimental kinetic data, such as Ki values. curtin.edu.au Computational modeling is particularly valuable in glycoscience for understanding protein-carbohydrate interactions, which are central to the mechanism of chitinase inhibition by Glucoallosamidin A. nih.gov

Cellular Assays for Investigating Biological Effects in Model Systems (Excluding Clinical Human Data)

Glucoallosamidin A is classified as a glycoside antibiotic due to its ability to inhibit chitinase activity, which is essential for the cell wall integrity and growth of many microorganisms. medchemexpress.com Its antifungal activity has been demonstrated in microbial culture models. For instance, Glucoallosamidin A has been shown to inhibit Candida albicans ATCC 10231 chitinase with an IC50 value of 3.4 μg/mL. medchemexpress.com

Allosamidins, as specific chitinase inhibitors, are considered promising candidates for the development of fungicides. mdpi.comnih.gov Chitin is a major structural component of fungal cell walls, making chitinases a critical target for antifungal agents. researchgate.netmdpi.commdpi.com While the primary focus of Glucoallosamidin A is on chitinase inhibition, general antimicrobial activity against various microbial strains, including Gram-positive and Gram-negative bacteria and yeast-like fungi, is commonly evaluated in in vitro experiments to assess the broader spectrum of activity of such compounds. mdpi.commdpi.comfrontiersin.orgscielo.br

Table 2: Antimicrobial Activity of Glucoallosamidin A against Candida albicans

| Target Organism | Enzyme Target | IC50 (µg/mL) |

| Candida albicans ATCC 10231 | Chitinase | 3.4 |

Chitin is an indispensable structural polysaccharide found in the exoskeletons of arthropods (insects, crustaceans), the eggshells of nematodes, and the cell walls of fungi. Importantly, chitin is absent in vertebrates, making its metabolic pathways, particularly chitin degradation by chitinases, an attractive and selective target for pest and pathogen control agents. nih.govresearchgate.net

Allosamidins, including Glucoallosamidin A, have been extensively utilized as biochemical probes to investigate the physiological roles of chitinases in various chitin-containing organisms. mdpi.comresearchgate.net In insects, chitin metabolism is tightly regulated and crucial for growth and development, especially during molting cycles where old chitinous cuticles are degraded by epidermal chitinases. researchgate.netglycopedia.eu Interfering with this process can have significant biological consequences for insect development. Similarly, in fungi, chitinases perform essential housekeeping functions related to cell wall plasticity, cell separation, and the acquisition of nutrients from environmental chitin. glycopedia.eu The inhibition of these enzymes by compounds like Glucoallosamidin A can disrupt fungal growth and development, highlighting their potential as antifungal agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Glucoallosamidin a

Design and Synthesis of Glucoallosamidin A Analogues and Derivatives

The journey to understand the SAR of Glucoallosamidin A begins with the strategic design and synthesis of a diverse library of analogues and derivatives. These synthetic endeavors aim to probe the importance of various structural motifs within the parent molecule. Researchers have successfully synthesized a range of analogues, including demethylallosamidin, methylallosamidin, Glucoallosamidin B, and methyl-N-demethylallosamidin. nih.gov

The synthetic strategies employed are often complex, reflecting the intricate structure of the target molecules. Both solid-phase and liquid-phase synthesis methodologies have been explored to construct the pseudotrisaccharide core and introduce desired modifications. nih.gov Solid-phase synthesis offers advantages in terms of purification and automation, while liquid-phase synthesis can be more amenable to large-scale production. Combined solid-liquid phase approaches have also been utilized to leverage the benefits of both techniques. nih.gov

Key synthetic challenges include the stereoselective formation of the glycosidic linkages and the construction of the unique allosamizoline (B1235175) moiety. The synthesis of N,N′-diacetyl-β-chitobiosylallosamizoline, a significant analogue, highlights the sophisticated chemical transformations required. nih.gov These synthetic efforts have been instrumental in providing the necessary compounds for detailed biological evaluation and the subsequent elucidation of SAR principles.

| Compound/Analogue | Key Synthetic Strategy | Reference |

| N,N′-diacetyl-β-chitobiosylallosamizoline | Combined solid- and liquid-phase synthesis | nih.gov |

| Demethylallosamidin | Modification of the allosamizoline moiety | nih.gov |

| Methylallosamidin | Modification of the allosamizoline moiety | nih.gov |

| Glucoallosamidin B | Varied glycosylation partners | nih.gov |

| Methyl-N-demethylallosamidin | Modification of the allosamizoline moiety | nih.gov |

Systematic Elucidation of Key Pharmacophoric Elements for Biological Activity

Through the systematic evaluation of synthesized analogues, researchers have identified the key pharmacophoric elements of Glucoallosamidin A that are essential for its potent chitinase (B1577495) inhibitory activity. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

The allosamizoline moiety, a cyclopentanoid fused with a dimethylamino-oxazoline ring, is a cornerstone of the pharmacophore. nih.gov This unique structural feature is believed to mimic the oxazolinium ion intermediate formed during the enzymatic hydrolysis of chitin (B13524), thereby acting as a potent transition-state analogue inhibitor. nih.gov The spatial arrangement of this moiety is critical for effective binding to the active site of family 18 chitinases. nih.gov

Furthermore, the presence of at least one N-acetylallosamine sugar residue is crucial for inhibitory activity. nih.gov This sugar unit likely engages in essential hydrogen bonding and van der Waals interactions within the substrate-binding cleft of the enzyme. The N-acetyl group, in particular, is thought to play a significant role in orienting the inhibitor within the active site. The disaccharide portion of the molecule contributes to enhanced binding affinity, with the second sugar unit making additional contacts with the enzyme.

Influence of Stereochemistry and Glycosidic Linkages on Activity Profiles

The stereochemistry of Glucoallosamidin A is a critical determinant of its biological activity. The specific arrangement of hydroxyl and N-acetyl groups on the allosamine sugar rings dictates the precise three-dimensional shape of the molecule, which in turn governs its ability to fit snugly into the active site of chitinases. Any alteration in the stereocenters can lead to a significant loss of inhibitory potency, highlighting the enzyme's high degree of stereoselectivity.

Computational Chemistry in SAR Studies (e.g., QSAR, Molecular Docking, Cheminformatics)

In recent years, computational chemistry has emerged as a powerful tool to complement experimental SAR studies of chitinase inhibitors. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and cheminformatics provide valuable insights into the molecular basis of Glucoallosamidin A's activity.

Molecular docking simulations have been employed to predict the binding mode of Glucoallosamidin A and its analogues within the active site of various chitinases. These studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's affinity. By understanding these interactions at an atomic level, researchers can rationally design modifications to enhance binding and, consequently, inhibitory potency.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for Glucoallosamidin A are not widely reported, the principles of this approach are highly applicable. By correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of Glucoallosamidin A analogues with their measured inhibitory activities, predictive models could be developed to guide the design of new, more potent inhibitors.

Cheminformatics tools are utilized to analyze and compare the structural features of large datasets of compounds. This can help in identifying common structural motifs among active chitinase inhibitors and in designing novel scaffolds that retain the key pharmacophoric elements of Glucoallosamidin A.

Correlation between Structural Modifications and Observed Biological Responses

The synthesis and biological evaluation of a wide array of Glucoallosamidin A analogues have allowed for the establishment of clear correlations between specific structural modifications and the resulting changes in biological activity.

Modifications to the allosamizoline moiety have a profound impact on inhibitory potency. For instance, demethylation or methylation of the dimethylamino group can alter the electronic properties and steric bulk of this critical pharmacophoric element, leading to variations in binding affinity.

Alterations to the N-acetylallosamine units also significantly influence activity. The removal or modification of the N-acetyl groups generally leads to a decrease in potency, underscoring their importance in enzyme-inhibitor recognition. Furthermore, the nature of the sugar itself is critical; replacing allosamine with other sugars often results in a substantial loss of activity.

The length of the saccharide chain is another important factor. While the disaccharide portion of Glucoallosamidin A contributes to high affinity, further extension or truncation of the chain can modulate the inhibitory profile, potentially offering a route to enhance selectivity for specific chitinase isoforms.

Exploration of Bioisosteric Replacements to Modulate Research Properties

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.

In the context of Glucoallosamidin A, the exploration of bioisosteric replacements offers a promising avenue for the development of improved analogues. For example, the oxazoline (B21484) ring within the allosamizoline moiety could potentially be replaced with other five-membered heterocycles, such as thiazolines or triazoles, to investigate the impact on binding and stability.

Similarly, the N-acetyl groups on the sugar rings could be substituted with other acyl groups or bioisosteres to probe the specific steric and electronic requirements for optimal interaction with the enzyme. The glycosidic oxygen atoms could also be replaced with sulfur (thioglycosides) or methylene (B1212753) groups (C-glycosides) to enhance metabolic stability and potentially alter the conformational preferences of the molecule. While extensive research in this specific area for Glucoallosamidin A is yet to be published, the principles of bioisosteric replacement provide a rational framework for the future design of novel and improved chitinase inhibitors based on the Glucoallosamidin A scaffold.

Advanced Analytical Methodologies for Research on Glucoallosamidin a

Quantitative Analytical Methods for Biosynthetic Studies (e.g., Isotope Ratio Mass Spectrometry)

Understanding the biosynthetic pathways of natural products like Glucoallosamidin A is crucial for potential metabolic engineering, optimizing production, or designing synthetic analogs. Quantitative analytical methods, particularly those involving stable isotope labeling, are indispensable in this field. Research on allosamidin (B1666888) derivatives has previously utilized 14C-labeled compounds in conversion experiments to elucidate biosynthetic steps.

For Glucoallosamidin A, the application of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H) can provide detailed insights into its assembly from primary metabolites. Precursors enriched with these isotopes can be fed to the Streptomyces strain, and the subsequent incorporation into Glucoallosamidin A can be quantified. Techniques like Isotope Ratio Mass Spectrometry (IRMS) are highly sensitive for measuring the relative abundance of isotopes, allowing researchers to track the flow of specific atoms through metabolic pathways. While IRMS is typically used for bulk isotopic analysis, its principles can be extended to compound-specific isotope analysis when coupled with gas chromatography (GC-IRMS) or liquid chromatography (LC-IRMS), providing insights into the origin of different structural units within the molecule. Alternatively, quantitative Nuclear Magnetic Resonance (qNMR) using ¹³C-enriched precursors can pinpoint the exact positions of isotope incorporation, offering unparalleled structural resolution for biosynthetic mapping.

Table 1: Hypothetical Isotope Incorporation Data in Glucoallosamidin A Biosynthesis

| Precursor Administered | Isotope Label | Detected Incorporation in Glucoallosamidin A | Analytical Method |

| D-[U-¹³C]-Glucose | ¹³C | High incorporation into all carbon positions | qNMR, LC-MS |

| L-[¹⁵N]-Glutamine | ¹⁵N | Specific incorporation into nitrogen atoms | LC-MS/MS, qNMR |

| [²H]-Acetate | ²H | Variable incorporation into methyl groups | LC-MS, qNMR |

High-Throughput Screening Methodologies for Biological Activity in Research

Glucoallosamidin A is a known inhibitor of yeast chitinase (B1577495). wikipedia.org The initial characterization involved chitinase assays using ³H-chitin, where the radioactivity of the combined filtrate was measured after enzymatic reaction and filtration. wikipedia.org This assay format is amenable to adaptation for high-throughput screening (HTS) methodologies, which are essential for efficiently evaluating large libraries of compounds or optimizing derivatives for enhanced biological activity.

In an HTS setup, the chitinase inhibition assay can be miniaturized into multi-well plate formats (e.g., 96-well, 384-well, or 1536-well plates). Instead of manual filtration, modern HTS platforms often employ luminescence, fluorescence, or colorimetric detection methods. For instance, a fluorescently labeled chitin (B13524) substrate could be used, where hydrolysis by chitinase leads to a change in fluorescence, and the inhibition by Glucoallosamidin A would reduce this change. Automation using robotic liquid handlers, plate readers, and data analysis software allows for rapid screening of thousands of samples. This approach enables the identification of novel chitinase inhibitors, the study of structure-activity relationships (SAR) for Glucoallosamidin A derivatives, or the discovery of synergistic effects with other compounds.

Table 2: Illustrative High-Throughput Screening Results for Glucoallosamidin A and Analogs

| Compound | Target Enzyme | Assay Format | IC₅₀ (nM) | Notes |

| Glucoallosamidin A | Yeast Chitinase | ³H-chitin radiometric | 15 | Potent inhibition |

| Glucoallosamidin A Analog 1 | Yeast Chitinase | Fluorescent substrate | 25 | Slightly reduced potency |

| Glucoallosamidin A Analog 2 | Yeast Chitinase | Fluorescent substrate | 8 | Improved potency |

| Allosamidin | Insect Chitinase | ³H-chitin radiometric | 2 | Reference compound |

Advanced Hyphenated Techniques for Complex Sample Analysis (e.g., LC-NMR, LC-MS/MS)

The isolation and characterization of natural products from complex biological matrices, such as Streptomyces fermentation broths, often present significant analytical challenges. Advanced hyphenated techniques are crucial for overcoming these hurdles, providing comprehensive structural and quantitative information. Glucoallosamidin A's initial characterization relied on techniques like NMR (¹H and ¹³C) and Mass Spectrometry (FAB-MS). wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for the analysis of Glucoallosamidin A in crude extracts or biological samples. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This allows for the precise determination of molecular weight, elemental composition, and fragmentation patterns, which are critical for confirming identity, assessing purity, and quantifying the compound even in the presence of numerous co-eluting interferences. For example, LC-MS/MS can differentiate Glucoallosamidin A from closely related allosamidin derivatives, providing insights into its metabolic fate or distribution in research models.

Furthermore, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers direct structural elucidation of compounds separated by LC without the need for prior isolation. This technique is particularly powerful for complex natural product mixtures, enabling the acquisition of high-resolution NMR spectra (e.g., ¹H, ¹³C, 2D NMR) on transiently eluting peaks. LC-NMR can confirm the connectivity and stereochemistry of Glucoallosamidin A and its metabolites, providing complementary information to MS data, especially when dealing with isomers or unknown derivatives.

Table 3: Typical Data from LC-MS/MS Analysis of Glucoallosamidin A

| Parameter | Value/Observation |

| Precursor Ion (M+H)⁺ | m/z 595.2 (Hypothetical, based on similar allosamidins and molecular formula) |

| Major Fragment Ions | m/z 433.1, 271.1, 162.0 (Hypothetical, indicative of sugar and allosamizoline (B1235175) moieties) |

| Retention Time (min) | 12.5 |

| Purity (LC-UV/MS) | >95% |

Development of Radiosynthesis and Labeled Probes for Research (e.g., for binding studies)

The development of radiosynthesized Glucoallosamidin A and its labeled probes is a powerful approach for various research applications, particularly for quantitative biological studies. The utility of labeled compounds is highlighted by previous biosynthetic studies involving ¹⁴C-labeled demethylallosamidin and related compounds.

Radiosynthesis typically involves incorporating isotopes like Tritium (³H) or Carbon-14 (¹⁴C) into the molecule. A ³H-labeled Glucoallosamidin A, for instance, could be synthesized by catalytic reduction with tritiated hydrogen gas at specific positions or by exchange reactions. Such labeled probes are invaluable for:

Binding Studies : Quantifying the affinity and kinetics of Glucoallosamidin A binding to its target chitinases. This can involve saturation binding assays, competition binding assays, or receptor autoradiography to determine dissociation constants (Kd) and binding site densities.

Pharmacokinetic and Distribution Studies : Tracking the absorption, distribution, metabolism, and excretion (ADME) of Glucoallosamidin A in biological systems. This allows researchers to understand how the compound behaves in vivo, including its tissue distribution and half-life.

Metabolic Profiling : Identifying and characterizing metabolites of Glucoallosamidin A by tracing the labeled compound through metabolic pathways.

Table 4: Hypothetical Binding Affinity of Radiosynthesized Glucoallosamidin A to Chitinase

| Target Chitinase | Isotope Label | Binding Assay Type | Dissociation Constant (Kᵈ) | Maximum Binding (Bmax) |

| Yeast Chitinase | ³H | Saturation Binding | 5.8 nM | 120 fmol/mg protein |

| Insect Chitinase | ³H | Competition Binding | 7.1 nM | N/A |

Application of Advanced Imaging Techniques for Subcellular Localization in Research Models

Understanding the subcellular localization of Glucoallosamidin A within target cells or tissues is critical for elucidating its precise mechanism of action and identifying its direct cellular targets. While direct imaging studies on Glucoallosamidin A were not found in the provided sources, its biological activity as a chitinase inhibitor, which affects fungal cell walls and insect ecdysis, implies that its presence in specific cellular compartments or extracellular spaces is highly relevant.

Advanced imaging techniques can be applied to determine its localization. One approach involves synthesizing a fluorescently tagged Glucoallosamidin A. This would require careful chemical modification to attach a fluorophore (e.g., FITC, Rhodamine) without significantly altering its biological activity. The fluorescent probe could then be introduced into fungal cells, insect tissues, or in vitro cell cultures, and its distribution visualized using:

Confocal Microscopy : Provides high-resolution, three-dimensional images, allowing for the precise localization of the compound within different organelles or cellular structures.

Super-Resolution Microscopy (e.g., STED, PALM/STORM) : Offers even higher spatial resolution, enabling the visualization of Glucoallosamidin A at the nanoscale, potentially revealing its association with specific protein complexes or membrane domains.

Alternatively, if a radiolabeled probe (as discussed in section 7.4) is available, autoradiography can be used. This technique involves exposing biological samples containing the radiolabeled compound to photographic film or phosphor screens, where the emitted radiation creates an image indicating the compound's distribution at a cellular or tissue level. This can be particularly useful for studying its accumulation in chitin-rich structures.

Table 5: Hypothetical Subcellular Localization of Glucoallosamidin A (Fluorescently Labeled)

| Research Model | Imaging Technique | Observed Localization | Implication (Hypothetical) |

| S. cerevisiae Cells | Confocal Microscopy | Concentrated at cell periphery, nascent bud sites | Suggests interaction with cell wall synthesis/remodeling |

| B. mori Larval Tissue | Super-Resolution Microscopy | Accumulation in epidermal cells, near cuticle | Implies direct action on chitin synthesis/degradation |

| Insect Cell Line | Live-Cell Imaging | Cytoplasmic, with some nuclear presence | Potential intracellular targets in addition to chitinase |

Chemical Biology Applications and Target Identification Strategies for Glucoallosamidin a

Utilization of Glucoallosamidin A as a Chemical Probe to Perturb Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. Glucoallosamidin A, with its established inhibitory activity against family 18 chitinases, can be employed as a chemical probe to perturb biological systems where these enzymes play a crucial role. researchgate.net By inhibiting chitinase (B1577495) activity, Glucoallosamidin A can help elucidate the physiological functions of these enzymes in various organisms.

For instance, in insects, chitinases are essential for molting and development. mit.edu The application of Glucoallosamidin A can lead to observable phenotypic changes, such as molting defects, which directly correlate with the inhibition of specific chitinases. mit.edu Similarly, in fungal pathogens where chitin (B13524) is a key component of the cell wall, Glucoallosamidin A can be used to disrupt cell wall integrity and inhibit growth. The use of Glucoallosamidin A as a chemical probe allows for the temporal and dose-dependent investigation of chitinase function, providing insights that may not be achievable through genetic methods alone.

Table 1: Potential Applications of Glucoallosamidin A as a Chemical Probe

| Biological System | Process Under Investigation | Potential Phenotypic Outcome |

|---|---|---|

| Insects | Molting and Development | Arrested development, molting defects, mortality |

| Fungi | Cell Wall Synthesis and Integrity | Inhibition of hyphal growth, altered cell morphology |

| Mammals | Allergic Inflammation (involving chitinase-like proteins) | Reduction in inflammatory responses |

Proteomics-Based Approaches for Target Identification (e.g., Affinity Proteomics, Activity-Based Protein Profiling)

To identify the specific protein targets of Glucoallosamidin A within a complex biological sample, proteomics-based approaches are invaluable. These methods can confirm known targets and potentially uncover novel binding partners.

Affinity Proteomics: This technique involves immobilizing Glucoallosamidin A onto a solid support, such as chromatography beads, to create an affinity matrix. researchgate.netmedchemexpress.com This matrix is then incubated with a cell or tissue lysate. Proteins that bind to Glucoallosamidin A will be captured on the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry. This approach can provide a comprehensive profile of proteins that interact directly with Glucoallosamidin A. researchgate.net

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active site of specific enzyme families. nih.govtandfonline.com To apply this to Glucoallosamidin A, a derivative would need to be synthesized that incorporates a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or biotin). pageplace.deresearchgate.netscispace.com The warhead would be designed to form a covalent bond with a reactive residue in the active site of chitinases upon binding. The reporter tag would then allow for the detection and identification of the labeled enzymes. Competitive ABPP experiments can also be performed, where the lysate is pre-incubated with Glucoallosamidin A before adding a broad-spectrum chitinase probe. A decrease in the labeling of a specific chitinase would indicate that it is a target of Glucoallosamidin A.

Genetics-Based Approaches for Target Validation in Model Organisms

Once potential targets of Glucoallosamidin A have been identified through proteomics or other methods, genetics-based approaches in model organisms can be used for validation. Model organisms such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) are powerful systems for such studies due to their well-characterized genomes and the availability of genetic tools.

For example, if a specific chitinase is identified as a target of Glucoallosamidin A, the gene encoding this chitinase can be knocked down or knocked out in the model organism. If the resulting phenotype mimics the effects of treating the organism with Glucoallosamidin A, it provides strong evidence that the identified chitinase is a physiologically relevant target. Furthermore, overexpressing the target chitinase could potentially confer resistance to Glucoallosamidin A, further validating the target engagement.

Phenotypic Screening Followed by Target Deconvolution Strategies

Phenotypic screening involves testing a compound in a cell-based or whole-organism assay to identify molecules that produce a desired biological effect, without prior knowledge of the target. researchgate.net Glucoallosamidin A could be included in phenotypic screens aimed at identifying inhibitors of processes where chitinases are implicated, such as insect development or fungal growth.

Once a hit like Glucoallosamidin A is identified in a phenotypic screen, the next critical step is target deconvolution —the process of identifying the molecular target responsible for the observed phenotype. researchgate.netresearchgate.net The proteomics and genetics-based approaches described above are key strategies for target deconvolution. By identifying the protein(s) that Glucoallosamidin A binds to and validating their role in the observed phenotype, a deeper understanding of the compound's mechanism of action can be achieved.

Computational Approaches for Predicting and Validating Potential Targets

Computational methods play a significant role in predicting and validating the targets of small molecules like Glucoallosamidin A.

Molecular Docking: This technique can be used to predict the binding mode of Glucoallosamidin A to the active site of various chitinases. By generating a three-dimensional model of the protein-ligand complex, molecular docking can provide insights into the specific interactions that govern binding and inhibition. These computational models can also be used to explain the selectivity of Glucoallosamidin A for certain chitinases over others.

Virtual Screening: If the three-dimensional structure of a potential target is known, virtual screening can be used to dock Glucoallosamidin A against a library of protein structures to identify other potential binding partners. This can help in predicting potential off-targets.

Table 2: Computational Tools for Target Prediction and Validation

| Computational Approach | Application for Glucoallosamidin A | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode to chitinase active sites | Identification of key interacting residues, prediction of binding affinity |

| Virtual Screening | Screen Glucoallosamidin A against a library of protein structures | Prediction of potential on- and off-targets |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the Glucoallosamidin A-chitinase complex | Assessment of binding stability and conformational changes |

Investigation of Off-Target Effects and Selectivity Mechanisms relevant to Research

A crucial aspect of characterizing any chemical probe or potential therapeutic is understanding its selectivity and potential off-target effects. While Glucoallosamidin A is known to inhibit family 18 chitinases, it is important to investigate its activity against other related enzymes, such as other glycosidases, to determine its selectivity profile.

In Silico Prediction of Off-Targets: Computational methods can be employed to predict potential off-target interactions. By screening Glucoallosamidin A against databases of protein structures, potential unintended binding partners can be identified for further experimental validation.

Experimental Validation of Off-Targets: The predicted off-targets can be experimentally tested using various biochemical and biophysical assays, such as enzyme inhibition assays or binding assays. Proteomics-based methods, particularly affinity proteomics, can also provide an unbiased screen for off-targets in a cellular context. Understanding the selectivity of Glucoallosamidin A is critical for interpreting the results of experiments where it is used as a chemical probe and for assessing its potential as a lead compound for drug development. researchgate.nettandfonline.com

Future Research Directions and Unexplored Potential of Glucoallosamidin a

Exploration of Novel Biological Activities Beyond Chitinase (B1577495) Inhibition in Research Models

While Glucoallosamidin A and its parent compound, allosamidin (B1666888), are well-established as inhibitors of family 18 chitinases, emerging research indicates a wider spectrum of biological activities. Studies have shown that allosamidin and its derivatives, including Glucoallosamidin A, exhibit activity against various human pests and pathogens, such as Plasmodium and nematodes in research models tandfonline.comnih.govtandfonline.com. Allosamidin also possesses antibacterial and antifungal properties tandfonline.comnih.govtandfonline.com.

Beyond its direct antimicrobial effects, allosamidin has demonstrated anti-asthmatic activity in mouse models of asthma mdpi.comsemanticscholar.orgresearchgate.net. Furthermore, it has been observed to reduce inflammatory signs in endotoxin-induced uveitis in rabbits mdpi.com. Interestingly, in its producing Streptomyces species, allosamidin promotes chitinase production and growth, suggesting a complex regulatory role within its natural environment mdpi.comresearchgate.net.

Future research should systematically investigate these reported activities using diverse in vitro and in vivo research models. This includes:

Target Identification : Employing biochemical and proteomic approaches to identify host or pathogen targets beyond chitinases that interact with Glucoallosamidin A.

Mechanism of Action Elucidation : Detailed studies to understand the molecular pathways modulated by Glucoallosamidin A in anti-parasitic, anti-nematode, antibacterial, and anti-inflammatory contexts.

Broad-Spectrum Screening : Conducting high-throughput screening against a wider array of enzymes, receptors, and cellular pathways implicated in various diseases, potentially uncovering novel therapeutic applications.

Advanced Biosynthetic Engineering for Diversification and Yield Optimization

Glucoallosamidin A is a natural product derived from Streptomyces species mdpi.comresearchgate.netpageplace.de. The inherent complexity of natural product synthesis often leads to low yields, posing a significant challenge for large-scale production and further research. Biosynthetic investigations have already demonstrated the feasibility of engineering Actinomycetes for the production of complex molecules chemistry-chemists.com. Precedent from related natural products, such as pactamycin, shows that analogues can be generated through precursor-directed biosynthesis, mutasynthesis, and genetic engineering rsc.org.

Future research in this area should focus on:

Pathway Elucidation and Engineering : Fully characterizing the biosynthetic gene cluster responsible for Glucoallosamidin A production in Streptomyces sp. SA-684 pageplace.de. This would enable rational genetic engineering strategies to enhance the expression of key enzymes and optimize metabolic flux towards Glucoallosamidin A synthesis.

Yield Enhancement : Implementing strategies such as promoter engineering, ribosome binding site optimization, and gene copy number variation to boost production titers in native or heterologous hosts.

Combinatorial Biosynthesis : Manipulating biosynthetic enzymes to introduce structural modifications, leading to the generation of novel Glucoallosamidin A analogues with potentially altered or enhanced biological activities. This could involve feeding unnatural precursors or modifying specific enzymatic steps.

Development of Next-Generation Synthetic Methodologies for Complex Analogues

The chemical synthesis of allosamidins, including Glucoallosamidin A, is recognized as a "very difficult" and "challengeable subject" tandfonline.comtandfonline.com. Current synthetic approaches have utilized solid-liquid phase, total solid-phase, and total liquid-phase methods tandfonline.comtandfonline.com. Specific methodologies, such as Hg(II)-mediated cyclization, have been employed for synthesizing the glucoallosamidin pseudo-disaccharide building block semanticscholar.orgtandfonline.commit.edu. Despite these efforts, the synthetic steps can still be lengthy, and yields for certain steps, particularly those involving solid-phase support introduction, can be low tandfonline.com.

Future research is critical for overcoming these synthetic hurdles and expanding the accessibility of Glucoallosamidin A and its derivatives:

Streamlined Total Synthesis : Developing more convergent, efficient, and stereoselective total synthesis routes that minimize steps and purification challenges. This could involve new catalytic methods, cascade reactions, or novel protecting group strategies.

Modular Synthesis of Analogues : Designing synthetic methodologies that allow for the facile introduction of diverse substituents at various positions of the Glucoallosamidin A scaffold. This would enable comprehensive structure-activity relationship (SAR) studies.

Chemoenzymatic Approaches : Integrating enzymatic steps into chemical synthesis to perform highly selective transformations that are challenging to achieve purely chemically, potentially improving efficiency and sustainability.

Flow Chemistry and Automation : Exploring continuous flow chemistry and automated synthesis platforms to improve reproducibility, safety, and scalability of Glucoallosamidin A production.

Integration of Omics Technologies (e.g., Genomics, Metabolomics, Proteomics) in Research

The application of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) has revolutionized biological research by providing comprehensive insights into molecular systems nih.govmdpi.comnih.govfrontiersin.org. While not explicitly detailed for Glucoallosamidin A in the provided search results, their integration is crucial for a holistic understanding of this compound.

Future research should leverage omics technologies to:

Decipher Mechanism of Action :

Proteomics : Identify protein targets directly or indirectly affected by Glucoallosamidin A in various biological systems (e.g., host cells, pathogens). This could involve pull-down assays, activity-based protein profiling, or quantitative proteomics.

Metabolomics : Analyze changes in metabolic pathways and metabolite profiles in response to Glucoallosamidin A treatment, providing insights into its impact on cellular metabolism.

Transcriptomics/Genomics : Investigate changes in gene expression patterns (transcriptomics) or identify genetic variations in producing organisms that correlate with Glucoallosamidin A production or activity (genomics).

Discover New Producers and Analogues :